

A Comparative Guide to the Rheological Properties of Carbomer 934 and Carbopol 940

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 934**

Cat. No.: **B3431392**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934 and Carbopol 940 are high molecular weight, cross-linked polymers of acrylic acid that are widely used as rheology modifiers in the pharmaceutical, cosmetic, and personal care industries. While both are excellent thickening, suspending, and stabilizing agents, their rheological properties differ, making them suitable for distinct applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate polymer for your formulation needs.

Core Rheological Properties: A Side-by-Side Comparison

The primary difference in the rheological behavior of **Carbomer 934** and Carbopol 940 lies in their viscosity and flow characteristics. Carbopol 940 is generally recognized for its ability to produce highly viscous formulations with a "short" flow, non-drip consistency, making it ideal for clear gels.^[1] In contrast, **Carbomer 934** typically yields gels with a lower viscosity.^{[2][3]}

Rheological Property	Carbomer 934	Carbopol 940
Viscosity	30,500 - 39,400 mPa·s (0.5% neutralized aqueous dispersion at 25°C)[4]	Generally higher viscosity than Carbomer 934.[2] A 0.5% dispersion can reach viscosities in the range of 40,000 to 60,000 mPa·s.[5]
Flow Characteristics	Medium flow rheology.[3]	Short flow, non-drip properties, ideal for clear, sparkling gels.[1]
Clarity	Can form opaque or translucent gels.[6]	Known for producing sparkling clear gels.[1]
Primary Applications	Creams, lotions, and opaque gels where high viscosity and clarity are not the primary requirements.[6]	Clear gels, hydroalcoholic gels, and creams where high viscosity and clarity are desired.[1]

Note: The viscosity of Carbomer gels is highly dependent on factors such as concentration, pH, and the neutralizing agent used.

Understanding the Experimental Data

The rheological properties of Carbomer gels, such as viscosity and yield stress, are significantly influenced by the concentration of the polymer and the pH of the formulation. Neutralization of the acidic Carbomer polymer with a suitable base is a critical step to uncoil the polymer chains and achieve the desired thickening effect.

Both **Carbomer 934** and Carbopol 940 exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate.[7][8] This property is advantageous for topical formulations, allowing for easy spreading during application while maintaining a high viscosity at rest to ensure stability.

Experimental Protocols

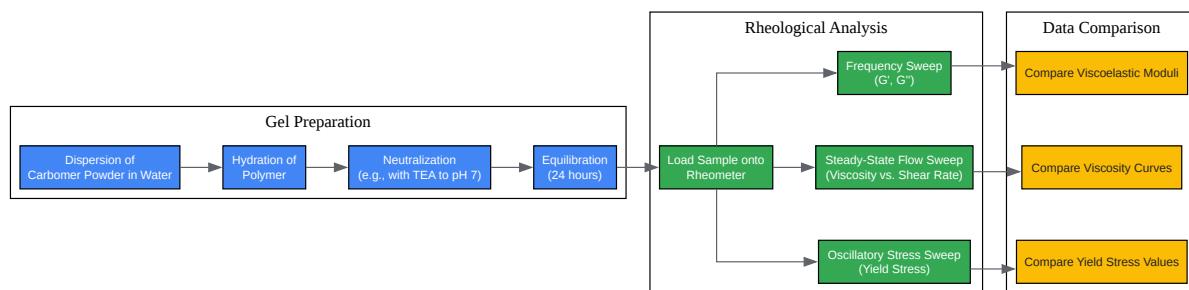
The following section details a general methodology for the preparation and rheological evaluation of Carbomer gels, based on established protocols in the literature.[2][7][9]

Preparation of Carbomer Gels

A standardized protocol is crucial for obtaining reproducible rheological data.

- Dispersion: Slowly sift the Carbomer powder (e.g., 0.5% w/w) into a vortex of deionized water with continuous, gentle agitation. Avoid vigorous mixing to prevent excessive air entrapment.
- Hydration: Allow the dispersion to hydrate for a minimum of 30 minutes, or until all particles are fully wetted and the dispersion is free of lumps.
- Neutralization: While stirring gently, add a neutralizing agent, such as triethanolamine (TEA) or a sodium hydroxide solution, dropwise until the desired pH (typically between 6.0 and 7.5) is reached. The gel will form almost instantaneously.
- Equilibration: Allow the gel to equilibrate for at least 24 hours at room temperature before conducting rheological measurements to ensure complete relaxation of the polymer network.

Rheological Measurements


Rheological properties are typically characterized using a controlled-stress or controlled-rate rheometer.

- Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is commonly used.
- Viscosity Measurement: Perform a steady-state flow sweep to measure the viscosity as a function of shear rate (e.g., from 0.1 to 100 s^{-1}). This will characterize the shear-thinning behavior of the gel.
- Yield Stress Determination: The yield stress, which is the minimum stress required to initiate flow, can be determined from the flow curve (shear stress vs. shear rate) or by performing an oscillatory stress sweep.[7]

- Oscillatory Measurements: Frequency sweeps can be conducted to determine the viscoelastic properties of the gel, such as the storage modulus (G') and loss modulus (G'').

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the comparative rheological analysis of **Carbomer 934** and Carbopol 940.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing the rheological properties of Carbomer gels.

Conclusion

The choice between **Carbomer 934** and Carbopol 940 should be guided by the specific requirements of the formulation. For applications demanding high viscosity and excellent clarity, such as clear topical gels, Carbopol 940 is the preferred choice.^[1] For formulations like creams and lotions where transparency is not a primary concern and a moderate increase in viscosity is desired, **Carbomer 934** offers a viable and effective alternative.^{[3][6]} It is imperative for researchers and formulation scientists to conduct their own comparative studies under their specific formulation conditions to determine the most suitable rheology modifier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 3. nbino.com [nbino.com]
- 4. A comparative rheological study on carbopol viscous solutions and, the evaluation of their suitability as the ophthalmic vehicles and artificial tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemger.com [chemger.com]
- 6. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]
- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Rheological Properties of Carbomer 934 and Carbopol 940]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3431392#comparing-the-rheological-properties-of-carbomer-934-and-carbopol-940>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com